(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . Benzothiazole derivatives display a wide spectrum of pharmacologic effects, including anti-inflammatory , antibacterial , antiviral , antioxidant , and immunomodulatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its specific structure. For example, the molecular weight of 3-(Benzo[d]thiazol-2-yl)-2-methylaniline is 240.32 .Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their potential anticancer properties. A study conducted by Ravinaik et al. (2021) synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The study found that many of these derivatives showed moderate to excellent anticancer activity, with some compounds exhibiting higher activity than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Properties
Another significant area of research involves the antimicrobial properties of benzothiazole derivatives. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines from visnaginone and khellinone, showing potent anti-inflammatory and analgesic activities, along with significant antimicrobial efficacy against various pathogens (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibition properties. Hu et al. (2016) studied two benzothiazole derivatives as corrosion inhibitors against steel in a 1 M HCl solution, finding that these compounds offered excellent stability and higher efficiency in preventing steel corrosion compared to previously reported inhibitors (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Mechanism of Action
While the specific mechanism of action for “(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, benzothiazole derivatives have been found to have various biological effects. For example, some benzothiazole derivatives have been found to inhibit the human monoamine oxidase (hMAO) A and B isoforms .
Properties
IUPAC Name |
2,4-dimethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-8-12(2)17-16(9-11)25-19(21(17)3)20-18(22)14-7-6-13(23-4)10-15(14)24-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJQHNKMYXIWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=C(C=C(C=C3)OC)OC)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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